molecular formula C9H9N3O2 B13253681 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13253681
M. Wt: 191.19 g/mol
InChI Key: OJFXKNLCSPRHBC-UHFFFAOYSA-N
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Description

6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a but-2-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with but-2-yn-1-amine under specific conditions. One common method includes:

    Starting Materials: Pyrimidine-4-carboxylic acid and but-2-yn-1-amine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.

    Procedure: The pyrimidine-4-carboxylic acid is first activated using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate, which then reacts with but-2-yn-1-amine to yield the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The but-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the but-2-yn-1-yl group.

    Reduction Products: Saturated derivatives of the original compound.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-yn-1-yl group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 4-Amino-2-methylpyrimidine-5-carboxylic acid
  • 6-Amino-2-methylpyrimidine-4-carboxylic acid

Comparison: 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrimidine derivatives that may lack this functional group, leading to different properties and applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(but-2-ynylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,4H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

OJFXKNLCSPRHBC-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

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